Diammonium phosphite

Descripción

Contextualization within Phosphite (B83602) Chemistry and its Derivatives

Phosphite chemistry centers around the phosphite ion (HPO₃²⁻), a derivative of phosphorous acid (H₃PO₃). ontosight.aiufl.edu Unlike phosphates, which have a central phosphorus atom bonded to four oxygen atoms, phosphites contain a direct phosphorus-hydrogen bond, which significantly influences their chemical reactivity. nih.gov Diammonium phosphite is an ammonium (B1175870) salt of phosphorous acid, positioning it within a class of compounds that includes other phosphite salts like potassium phosphite. elchemy.comgoogle.com

The synthesis of this compound typically involves the reaction of phosphorous acid with ammonia (B1221849). ontosight.ai This process is analogous to the production of other ammonium salts, such as diammonium phosphate (B84403), which is formed from the reaction of phosphoric acid and ammonia. atamanchemicals.comgoogle.com The presence of the ammonium cations (NH₄⁺) and the phosphite anion defines its fundamental chemical characteristics and applications. ontosight.ai

Scope and Academic Significance of this compound Studies

The academic and industrial interest in this compound stems from its diverse potential applications. Research has explored its use as:

A reducing agent: In organic synthesis, it has been used for the reduction of aldehydes and ketones to their corresponding alcohols. researchgate.net

A flame retardant: Like other phosphorus-containing compounds, this compound can act as a flame retardant for materials such as textiles and plastics. ontosight.aifscichem.com

A fertilizer component: While plants cannot directly metabolize phosphite as a primary phosphorus source, research is ongoing into its role in agriculture, including its potential to enhance plant defense mechanisms. ontosight.aiufl.edufscichem.comfrontiersin.org Recent bioengineering has even produced crops capable of metabolizing phosphite. mit.edu

A precursor in materials science: It serves as a building block in the synthesis of more complex materials, including open-framework metal phosphites. iucr.org

The study of this compound contributes to the broader understanding of phosphorus chemistry, particularly the reactivity of reduced phosphorus compounds and their potential to form novel materials and participate in useful chemical transformations.

Historical Development of Phosphite Research Relevant to this compound

The current understanding of this compound is built upon a long history of research into phosphorus and its various compounds.

Early Discoveries and Theoretical Foundations

The discovery of phosphorus itself is credited to Hennig Brand in 1669, who isolated the element from urine. rsc.orgwikipedia.orgrsc.org Early investigations into the oxidation products of phosphorus laid the groundwork for understanding the different oxy-acids of phosphorus, including phosphorous acid, the parent acid of phosphites. gla.ac.uk Initially, there was confusion between phosphates and phosphites, but over time, chemists elucidated the distinct structures and properties of these compounds. ufl.edu The recognition of the P-H bond in phosphites was a crucial step in understanding their unique chemistry.

Evolution of Research Paradigms for Phosphite Compounds

Initially, research into phosphites was largely focused on their basic synthesis and characterization. However, the paradigm has shifted towards exploring their functional applications. In the mid-20th century, the potential of phosphites as fungicides was discovered, leading to their use in agriculture to protect crops against certain diseases. dbca.wa.gov.au This application is based on the ability of the phosphite ion to boost a plant's natural defense systems. dbca.wa.gov.au

More recently, the focus has expanded to include the role of phosphites in prebiotic chemistry, with some scientists suggesting that reduced phosphorus compounds like phosphite may have been more readily available on early Earth than phosphates. pnas.orgnih.govnih.gov The synthesis of organophosphorus compounds from phosphite under mild conditions supports this hypothesis. nih.gov Furthermore, the development of new synthetic methods, such as solid-phase synthesis and mechanochemistry, is enabling the creation of novel phosphite-based materials and fertilizers with tailored properties. mit.edugoogle.com The study of microbial dissimilatory phosphite oxidation has also opened new avenues of research into the biogeochemical cycling of phosphorus. nih.gov This evolution in research continues to drive the investigation of compounds like this compound for new and innovative applications.

Structure

2D Structure

Propiedades

IUPAC Name |

diazanium;dioxido(oxo)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.HO3P/c;;1-4(2)3/h2*1H3;(H,1,2,3)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUFCIOKWJELSH-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

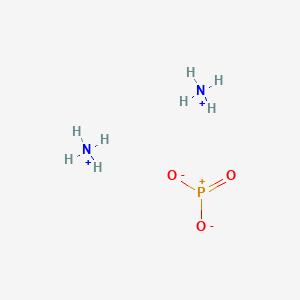

[NH4+].[NH4+].[O-][P+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N2O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70889682 | |

| Record name | Diammonium hydrogen phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid | |

| Record name | Phosphonic acid, ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

22132-71-4 | |

| Record name | Diammonium phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022132714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diammonium hydrogen phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diammonium phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIAMMONIUM PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ6M1Z85D4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Phosphite Interactions in Biological Systems

Elucidation of Plant Defense Signaling Pathways Induced by Phosphite (B83602)

Phosphite is recognized not just for its direct effects on certain pathogens but, more significantly, for its role as a biostimulant that triggers the plant's own defense mechanisms. heritagelandscapesupplygroup.com This elicitation of plant immunity involves the modulation of key hormonal signaling pathways that are central to responding to biotic and abiotic stresses. frontiersin.orgmdpi.com Studies, particularly in the model plant Arabidopsis thaliana, have shown that phosphite treatment leads to transcriptional changes that activate defense responses, often independently of the plant's phosphate (B84403) status. mdpi.compreprints.org

Phosphite treatment has been demonstrated to upregulate genes involved in the biosynthesis and signaling of abscisic acid (ABA), a crucial hormone in regulating developmental processes and responses to environmental stress. frontiersin.orgnih.gov Research using RNA-sequencing on Arabidopsis seedlings revealed that phosphite treatment triggers the expression of ABA-related genes, which contributes to enhanced plant growth and resilience. mdpi.comnih.govresearchgate.net In pepper plants (Capsicum annuum), phosphite application significantly increased the transcription of genes involved in ABA biosynthesis, suggesting a role for ABA in phosphite-mediated control of pathogens like Phytophthora capsici. publish.csiro.au This activation of the ABA pathway is a key component of how phosphite primes plants to respond to stresses such as water deprivation and high salinity. mdpi.compreprints.org

| Plant Species | Key Finding | Reference |

|---|---|---|

| Arabidopsis thaliana | RNA-seq analysis showed enriched Gene Ontology (GO) terms for "response to abscisic acid" following phosphite treatment. mdpi.compreprints.org | mdpi.compreprints.org |

| Pepper (Capsicum annuum) | Increased transcription of genes involved in ABA biosynthesis. publish.csiro.au | publish.csiro.au |

| General | Phosphite promotes plant growth by upregulating genes associated with ABA biosynthesis and signaling pathways. frontiersin.org | frontiersin.org |

The salicylic (B10762653) acid (SA) pathway is fundamental to systemic acquired resistance (SAR), a long-lasting, broad-spectrum plant defense response. Phosphite has been shown to activate this pathway, thereby bolstering plant immunity. mdpi.comresearchgate.netresearchgate.net The mechanism often involves priming the plant, where defense genes are induced to respond more quickly and strongly upon pathogen attack. nih.gov Research indicates that phosphite-induced resistance proteins rely on the SA pathway to exert their defensive effects. frontiersin.orgnih.gov In Arabidopsis, transcriptomic studies have identified "response to salicylic acid" as a significantly enriched category in phosphite-treated plants. mdpi.compreprints.org Similarly, in potato, phosphite application is thought to confer resistance against Phytophthora infestans through the SA pathway. researchgate.net Studies using a Lupinus augustifolius model system also support the hypothesis that phosphite's protective action is dependent on SA accumulation. researchgate.net

Alongside the SA pathway, the jasmonic acid (JA) signaling cascade is critical for defense, particularly against necrotrophic pathogens and insect herbivores. Research has confirmed that phosphite influences JA biosynthesis and its associated signaling pathways. frontiersin.orgnih.gov Transcriptional analysis in Arabidopsis revealed that phosphite treatment activates a set of genes with enriched Gene Ontology (GO) terms for "response to jasmonic acid". mdpi.compreprints.orgresearchgate.net This indicates a multifaceted defense strategy induced by phosphite, which prepares the plant for a wide range of potential threats by strengthening multiple hormonal defense arms simultaneously. mdpi.comresearchgate.net

| Pathway | Observed Effect of Phosphite Treatment | Plant Model / System | Reference |

|---|---|---|---|

| Salicylic Acid (SA) | Activation of SA pathway, bolstering plant immunity. mdpi.comnih.gov | Arabidopsis thaliana | mdpi.comnih.gov |

| Salicylic Acid (SA) | Resistance against P. infestans likely mediated by the SA pathway. researchgate.net | Potato | researchgate.net |

| Jasmonic Acid (JA) | Upregulation of genes involved in JA biosynthesis and signaling. mdpi.comresearchgate.net | Arabidopsis thaliana | mdpi.comresearchgate.net |

| JA and Ethylene (ET) | Induced genes associated with JA and ET signaling pathways. researchgate.net | Arabidopsis thaliana / Phytophthora cinnamomi pathosystem | researchgate.net |

A direct consequence of the activation of defense signaling pathways is the synthesis and accumulation of defensive molecules. Phosphite application has been shown to induce the expression of phytoalexins (antimicrobial secondary metabolites) and pathogenesis-related (PR) proteins, which can block pathogens directly. researchgate.netnih.gov These molecules can also act as systemic alarm signals to neighboring, uninfected cells. researchgate.netnih.gov In potato tubers, for instance, treatment with potassium phosphite led to increased levels of phytoalexins, chitinase (B1577495) (a PR protein), peroxidase, and polyphenol oxidase. frontiersin.orgnih.gov This response enhances the structural integrity of the plant, including the reinforcement of cell walls through the deposition of callose and lignin, which creates a physical barrier against pathogen invasion. nih.govresearchgate.netconicet.gov.ar

Influence on Jasmonic Acid (JA) Biosynthesis and Defense Responses

Interaction with Plant Nutrient Acquisition and Metabolism

While phosphite is a potent elicitor of plant defenses, its chemical similarity to orthophosphate (Pi), the primary source of phosphorus for plants, results in significant interactions at the level of nutrient uptake.

Phosphite and orthophosphate ions share structural similarities, which allows them to be recognized and absorbed by the same plant transport systems. mdpi.comgoogle.com Research has consistently shown that phosphite competes with orthophosphate for uptake through both high-affinity and low-affinity phosphate transporters (PHTs). nih.govresearchgate.net This competition means that in the presence of phosphite, the plant's ability to acquire essential orthophosphate can be reduced. google.com

Despite being readily absorbed and transported via the xylem and phloem, phosphite cannot be metabolized by most plants into the organic phosphorus compounds necessary for energy transfer (like ATP), genetic material, and cell membranes. nih.govufl.edu The plant perceives phosphite as orthophosphate, which can disrupt the regulation of phosphate starvation responses (PSRs). mdpi.com Under low-phosphate conditions, this can lead to an inhibition of crucial adaptive responses like lateral root development and the activation of Pi-starvation-responsive genes, even when a usable form of phosphorus is scarce. frontiersin.org

Effects on Phosphate Starvation Responses in Plants

Phosphite is a structural analog of phosphate (Pi), the primary form of phosphorus that plants absorb and metabolize. Due to this similarity, plants absorb phosphite through their phosphate transporters. annualreviews.orgnih.gov However, once inside the plant, phosphite cannot be converted to phosphate or incorporated into organic molecules as plants lack the necessary metabolic pathways. dpi.qld.gov.aufrontiersin.org This leads to a complex and often detrimental interaction with the plant's phosphate starvation response (PSR), a suite of adaptations to low phosphate availability.

When plants are deficient in phosphate, they initiate a variety of responses to enhance Pi acquisition and utilization. However, the presence of phosphite can suppress these critical responses, creating a state of "pseudo phosphate sufficiency". nih.gov The plant's signaling machinery perceives phosphite as phosphate, leading to the downregulation of PSR even when the plant is starving for true, metabolizable phosphorus. annualreviews.orgnih.gov This interference occurs at the transcriptional level and is considered an early event in the plant's response to phosphite. nih.gov

Key phosphate starvation responses that are attenuated by phosphite include:

Morphological Changes: Phosphite inhibits the enhanced root growth, particularly the formation and elongation of root hairs, which are crucial for exploring the soil for phosphate. nih.govnih.gov It also leads to a lower root-to-shoot biomass ratio, which is contrary to the typical plant response to Pi deficiency. nih.govnih.gov

Gene Expression: The expression of numerous phosphate starvation-induced (PSI) genes is suppressed by phosphite. nih.govmdpi.com This includes the downregulation of high-affinity phosphate transporters (like LePT1 and AtPT2), which are vital for scavenging low levels of phosphate from the soil. nih.gov

Enzyme Activity: The induction of enzymes that help liberate phosphate from organic sources in the soil, such as acid phosphatases and ribonucleases, is disrupted by phosphite. nih.govnih.gov

Metabolic Indicators: The accumulation of anthocyanins, a visual indicator of severe phosphate stress in many plants, is reduced in the presence of phosphite, further masking the true phosphate-deficient status of the plant. nih.govdpi.qld.gov.au

Summary of Phosphite Effects on Plant Phosphate Starvation Responses (PSR)

| Plant Response to Phosphate Starvation | Effect of Phosphite | Reference |

|---|---|---|

| Increased root-to-shoot ratio | Decreased | nih.govnih.gov |

| Enhanced root hair formation and elongation | Inhibited/Suppressed | nih.govnih.gov |

| Induction of high-affinity phosphate transporters | Suppressed | nih.gov |

| Increased activity of acid phosphatases and other nucleolytic enzymes | Inhibited/Suppressed | nih.govnih.gov |

| Accumulation of anthocyanins | Reduced | nih.govdpi.qld.gov.au |

Role of Microbial Conversion of Phosphite to Phosphate in Soil-Plant Systems

Although plants cannot directly utilize phosphite as a phosphorus source, it can be converted into plant-available phosphate in the soil through the action of microorganisms. scielo.org.mxauburn.edu This microbial oxidation is a critical process that allows phosphite-containing compounds to function as slow-release fertilizers. maxapress.com

The oxidation of phosphite to phosphate is carried out by a diverse range of soil microbes, including bacteria, fungi, and actinomycetes. researchgate.net The key enzyme responsible for this conversion is phosphite dehydrogenase (PtxD), which catalyzes the oxidation of phosphite to phosphate. nih.govfrontiersin.org The gene encoding this enzyme, ptxD, was first identified in Pseudomonas stutzeri. nih.govfrontiersin.org

There are two primary pathways for microbial phosphite oxidation:

Assimilatory Phosphite Oxidation (APO): In this process, microorganisms oxidize phosphite to phosphate for the purpose of assimilating it as a phosphorus source for their own growth and metabolism. frontiersin.orgresearchgate.net

Dissimilatory Phosphite Oxidation (DPO): Some specialized anaerobic bacteria can use phosphite as an electron donor for their energy metabolism, coupling its oxidation to the reduction of compounds like sulfate (B86663) or carbon dioxide. researchgate.netpnas.org This process is less common than APO. frontiersin.org The first bacterium identified as capable of DPO was Desulfotignum phosphitoxidans. researchgate.netpnas.org

The rate of this conversion in soil can vary, with studies showing that it can take from one month to several months for a significant portion of applied phosphite to be oxidized to phosphate. maxapress.com The presence of easily available phosphate can slow down this conversion, as microbes will preferentially use the more accessible form. auburn.edu The development of transgenic plants expressing the bacterial ptxD gene is an area of research that aims to enable plants to directly metabolize phosphite, thus using it as both a direct fertilizer and a tool for weed management. frontiersin.orgnih.gov

Microbial Conversion Pathways of Phosphite

| Pathway | Description | Key Enzyme | Primary Purpose for Microbe | Reference |

|---|---|---|---|---|

| Assimilatory Phosphite Oxidation (APO) | Oxidation of phosphite to phosphate for cellular uptake and use. | Phosphite Dehydrogenase (PtxD) | Nutrient Acquisition (Phosphorus) | frontiersin.orgresearchgate.net |

| Dissimilatory Phosphite Oxidation (DPO) | Oxidation of phosphite coupled to the reduction of other compounds (e.g., sulfate) to generate energy. | Not fully elucidated, involves PtxD gene cluster | Energy Metabolism | frontiersin.orgresearchgate.netpnas.org |

Direct and Indirect Antagonistic Effects on Phytopathogens

Phosphite compounds are widely recognized for their ability to control plant diseases, particularly those caused by oomycete pathogens. frontiersin.orgnih.gov Their efficacy stems from a dual mode of action: they can directly inhibit the pathogen's growth and metabolism, and they can indirectly control the pathogen by stimulating the plant's own defense mechanisms. scielo.org.mxinifap.gob.mxapsnet.org

Inhibition of Fungal and Oomycete Growth and Metabolism

Phosphite exerts a direct, toxic effect on a range of plant pathogens. inifap.gob.mx This inhibitory action is particularly pronounced against oomycetes such as Phytophthora, Pythium, and Plasmopara species. frontiersin.org Research has demonstrated that the addition of phosphite to culture media can significantly reduce the mycelial growth of various pathogens. scielo.org.mx For example, in-vitro studies showed that potassium phosphite could decrease the colony diameter of Colletotrichum gloeosporoides by up to 94%. inifap.gob.mx The direct action of phosphite also involves inhibiting the formation of spores and the germination of existing spores, thereby limiting the pathogen's reproduction and spread. scielo.org.mxapsnet.org The effectiveness of phosphite can vary depending on the specific pathogen. scielo.org.mx

Examples of Phytopathogens Directly Inhibited by Phosphite

| Pathogen | Disease | Reference |

|---|---|---|

| Phytophthora cinnamomi | Root Rot (Dieback) | scielo.org.mx |

| Phytophthora infestans | Late Blight of Potato and Tomato | frontiersin.org |

| Plasmopara viticola | Downy Mildew of Grapes | frontiersin.org |

| Pythium spp. | Damping-off | frontiersin.org |

| Colletotrichum gloeosporoides | Anthracnose | inifap.gob.mxscielo.org.mx |

| Alternaria alternata | Leaf spot, blight | scielo.org.mx |

| Fusarium culmorum | Seedling blight, foot rot | scielo.org.mx |

Disruption of Pathogen Cellular Processes (e.g., phosphorylation, nucleotide pools)

The direct toxicity of phosphite to pathogens is rooted in its ability to disrupt fundamental cellular processes, primarily those related to phosphorus metabolism. apsnet.org By acting as a phosphate analog, phosphite competes with phosphate for the active sites of key enzymes. nih.govartal.net This competition is particularly disruptive to phosphorylation reactions, which are central to cellular energy transfer. scielo.org.mxinifap.gob.mx

One of the primary targets of phosphite is the pathway of oxidative phosphorylation. scielo.org.mxinifap.gob.mx By interfering with this process, phosphite inhibits the synthesis of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. artal.net This disruption can negatively affect enzymes like adenylate kinase, which is responsible for the interconversion of adenine (B156593) nucleotides (AMP, ADP, and ATP), leading to a significant alteration of the pathogen's nucleotide pools and a reduction in metabolic energy. apsnet.org Furthermore, phosphite has been shown to affect other metabolic pathways, such as the pentose (B10789219) phosphate pathway, and to alter the composition of the pathogen's cell wall by down-regulating genes involved in its synthesis. inifap.gob.mxapsnet.org This multi-pronged attack on the pathogen's metabolism results in a fungistatic effect, suspending growth and development. artal.net

Mechanisms of Pathogen Resistance to Phosphite Compounds

The widespread use of phosphite has led to the emergence of resistant pathogen isolates. nih.govbiorxiv.org Understanding the mechanisms of this resistance is crucial for sustainable disease management. Resistance can arise from various adaptations that allow the pathogen to circumvent the inhibitory effects of phosphite.

Proteomic studies comparing phosphite-sensitive and phosphite-resistant isolates of Phytophthora cinnamomi have provided key insights. In sensitive isolates, phosphite treatment hinders growth by interfering with metabolism, signaling, and gene expression. nih.govbiorxiv.org These disruptive effects are not observed in resistant isolates, suggesting they have developed mechanisms to cope with the presence of phosphite. nih.govbiorxiv.org

General mechanisms of microbial resistance to antimicrobial agents can provide a framework for understanding phosphite resistance. crstoday.comresearchgate.net These can include:

Alteration of Target Sites: The pathogen could evolve modifications in the phosphate-binding sites of key enzymes, reducing their affinity for phosphite while maintaining their function with phosphate. crstoday.com

Reduced Permeability/Uptake: Resistant strains might alter their cell membranes or phosphate transporters to limit the uptake of the phosphite ion. researchgate.net

Active Efflux: Pathogens may develop or upregulate efflux pumps that actively transport phosphite out of the cell, preventing it from reaching inhibitory concentrations. researchgate.net

Detoxification/Modification: Some pathogens might acquire the ability to enzymatically modify or degrade the phosphite molecule. In the case of Phytophthora ramorum infecting phosphite-treated plants, an upregulation of pathogen genes involved in detoxification has been observed, suggesting an active response to the compound. mdpi.com

The development of resistance is a significant concern, highlighting the importance of integrated pest management strategies to ensure the long-term efficacy of phosphite-based compounds. nih.gov

Advanced Applications and Functional Research of Diammonium Phosphite in Diverse Fields

Agricultural Science and Crop Physiology Research

Diammonium phosphite (B83602), a salt of phosphorous acid, is a compound of significant interest in agricultural research. Its utility extends beyond a simple phosphorus source, demonstrating a range of effects on plant physiology, pathology, and stress response. These multifaceted roles position it as a valuable tool in modern agricultural systems.

Biostimulatory Effects on Plant Growth and Development

Phosphites, including diammonium phosphite, are recognized as plant biostimulants, which are substances that can enhance plant growth and development in various ways, separate from nutritional effects. frontiersin.org Research has consistently shown that foliar application of phosphite can significantly promote root growth and development across a variety of plant species. vlsci.com Studies have reported that phosphite application can lead to an approximate 30% increase in root biomass. vlsci.comnottingham.ac.uk This enhancement of the root system is not due to the plant metabolizing phosphite as a direct phosphorus nutrient. vlsci.com

Investigations using X-ray CT imaging on wheat have visually confirmed that phosphite treatment enhances the root system architecture. vlsci.com The biostimulatory effect appears to be particularly pronounced when plants are under mild stress conditions, such as restricted water or reduced nutrient availability. vlsci.comcpm-magazine.co.uk Furthermore, research indicates that phosphite treatment can improve a plant's metabolic efficiency, leading to better carbon assimilation and water use efficiency, which is the amount of carbon gained per unit of water lost. vlsci.comcpm-magazine.co.uk

Table 1: Observed Biostimulatory Effects of Phosphite on Various Crops

| Crop | Observed Effect | Notable Finding | Reference(s) |

|---|---|---|---|

| Wheat | Enhanced root growth and biomass, improved root system architecture. | Increased root dry weight by up to 51% under specific nutrient conditions. | frontiersin.orgvlsci.comcpm-magazine.co.uk |

| Oilseed Rape | Promoted root growth. | Effect is more pronounced under mild stress conditions. | vlsci.comnottingham.ac.uk |

| Maize | Root promotive effects. | cpm-magazine.co.uk | |

| Onion | Increased percentage of jumbo size onions. | cpm-magazine.co.ukverdeterreprod.fr | |

| Potato | Increased size and yield. | cpm-magazine.co.ukverdeterreprod.fr | |

| Celery | Significantly increased yield. | verdeterreprod.fr | |

| Soybean | Improved drought tolerance. | researchgate.net |

Efficacy as a Fungicide and Biocide against Plant Pathogens

This compound and other phosphite salts are well-documented for their effectiveness as fungicides and biocides, particularly against a class of plant pathogens known as oomycetes. nih.gov1stfruits.co.za These include destructive diseases such as late blight (Phytophthora infestans), downy mildew, and various root rots caused by Pythium and Phytophthora species. verdeterreprod.frnih.govjustia.com The fungicidal action of phosphite is understood to be twofold: it can have a direct toxic effect on the pathogen and it can stimulate the plant's own defense mechanisms. justia.com

Phosphite is readily absorbed by plants and is mobile within both the xylem and phloem, allowing it to be transported throughout the plant to provide systemic protection. mdpi.comnih.gov This systemic activity means it can have both protective and curative properties against fungal infections. mdpi.com Research has demonstrated phosphite's efficacy in controlling a wide array of diseases in numerous crops, including potato, tomato, grape, and cucumber. nih.govresearchgate.netfrontiersin.org For instance, foliar sprays have been shown to effectively suppress downy mildew in maize and grapes. nih.gov In potatoes, phosphite treatment has been found to reduce the severity of late blight in tubers. nih.gov

Beyond oomycetes, phosphite has also shown activity against other pathogens. It has been found to be effective against the bacterial disease fire blight (Erwinia amylovora) in apples and has shown suppressive effects against the fungal pathogen that causes apple scab. nih.gov Furthermore, studies have indicated its potential in controlling damping-off disease in cucumber seedlings and dieback disease in native Australian plants. nih.gov The broad-spectrum activity and systemic nature of phosphite make it a valuable component of integrated pest management programs. mdpi.comnih.gov

Table 2: Efficacy of Phosphite Against Various Plant Pathogens

| Pathogen | Disease | Host Crop(s) | Reference(s) |

|---|---|---|---|

| Phytophthora infestans | Late Blight | Potato, Tomato | nih.govresearchgate.netresearchgate.net |

| Plasmopara viticola | Downy Mildew | Grape | nih.govresearchgate.net |

| Pythium spp. | Damping-off, Root Rot | Various, including Cucumber | nih.govjustia.com |

| Phytophthora cinnamomi | Dieback, Root Rot | Lupin, Native Australian Plants | nih.govresearchgate.net |

| Erwinia amylovora | Fire Blight | Apple | nih.gov |

| Peronosclerospora sorghi | Downy Mildew | Maize | nih.govresearchgate.net |

| Cephaleuros virescens | Orange Cane Blotch | Blackberry | actahort.org |

Role in Enhancing Abiotic Stress Resistance

Research has shown that phosphite applications can enhance a plant's resilience to various abiotic stresses, which are environmental factors that negatively impact growth, such as drought, salinity, and extreme temperatures. frontiersin.orgfrontiersin.orgresearchgate.net The mechanisms behind this enhanced tolerance are linked to phosphite's ability to modulate the plant's primary metabolism and activate defense responses. frontiersin.org

Studies on soybean plants have demonstrated that treatment with potassium phosphite can induce tolerance to water deficit combined with high irradiance. researchgate.net Treated plants exhibited improved photosynthetic rates, greater cell membrane stability, and increased concentrations of proline, which aids in osmotic adjustment during water stress. mdpi.com Similarly, in wheat, phosphite treatment has been associated with improved gas exchange capabilities and enhanced tolerance to nutrient and water limitations. frontiersin.org The effect of phosphite on improving stress tolerance often appears more significant under mild stress conditions. vlsci.comcpm-magazine.co.uk

Herbicide Potential and Weed Management Systems

While beneficial to plants in some contexts, phosphite can also act as an herbicide because most plants and microorganisms cannot metabolize it as a phosphorus source. nih.govresearchgate.netcitedrive.com When applied in high concentrations, especially in phosphorus-deficient conditions, phosphite can be toxic to plants, inhibiting growth and potentially leading to cell death. mdpi.comcitedrive.com This property has opened up novel avenues for weed management. nih.govcitedrive.com

The herbicidal effect of phosphite is generally broad-spectrum, affecting both monocot and dicot weeds, though some research suggests it may be more effective against dicotyledonous species. mdpi.comfrontiersin.org Since phosphite is taken up through the same transporters as phosphate (B84403), plants cannot easily prevent its absorption. mdpi.com This makes the development of weed resistance to phosphite less likely compared to conventional herbicides, as it would require a fundamental change in the plant's phosphorus uptake and metabolic pathways. mdpi.com

Research has explored the use of diammonium phosphate impregnated with conventional herbicides to create "weed-and-feed" systems, demonstrating the potential for combined nutrient and weed control applications. sfasu.eduscience.gov The unique herbicidal properties of phosphite itself offer a distinct, non-traditional approach to weed control that is being actively investigated. nih.govcitedrive.com

Development of Transgenic Plants Utilizing Phosphite Metabolism

A groundbreaking area of research involves the genetic engineering of plants to metabolize phosphite. nih.govresearchgate.net This is achieved by introducing a bacterial gene, phosphite dehydrogenase (ptxD), which encodes an enzyme that can oxidize phosphite into phosphate, the form of phosphorus that plants can readily use. mdpi.comconfex.commdpi.com

The development of these transgenic plants creates a dual-purpose system for fertilization and weed control. nih.govresearchgate.netconfex.com In this system, phosphite can be applied to the field as the sole phosphorus fertilizer. frontiersin.orgconfex.com The transgenic crop, containing the ptxD gene, thrives by converting the phosphite to usable phosphate. confex.commdpi.com In contrast, competing weeds, which lack this gene, are unable to utilize the phosphite and are effectively suppressed or eliminated due to phosphorus starvation and phosphite toxicity. frontiersin.orgresearchgate.netconfex.com

This technology has been successfully demonstrated in various crops, including tobacco, rice, cotton, and rapeseed. mdpi.comfrontiersin.orgconfex.commdpi.com Greenhouse studies have shown that these transgenic plants require significantly less phosphorus input (30-50% less) when fertilized with phosphite compared to conventional phosphate fertilizers to achieve similar yields. nih.govresearchgate.net When in competition with weeds, these transgenic plants can accumulate two to ten times more biomass than when fertilized with orthophosphate. nih.govresearchgate.net The ptxD/phosphite system represents a promising, environmentally sound alternative for sustainable agriculture, reducing the reliance on both traditional phosphate fertilizers and conventional herbicides. mdpi.comconfex.comnih.gov

Materials Science and Engineering Research

Beyond its agricultural applications, this compound also possesses properties that make it useful in the field of materials science and engineering. One of its primary industrial uses is as a flame retardant. ontosight.aimade-in-china.com It can be incorporated into various materials, including wood, textiles, and plastics, to reduce their flammability. ontosight.aiatamankimya.comsancaiindustry.com

When exposed to high temperatures, this compound decomposes and releases non-combustible gases like ammonia (B1221849). rsc.org These gases dilute the concentration of oxygen and flammable volatile products in the vicinity of the flame, thereby inhibiting combustion. rsc.org Furthermore, the decomposition process can lead to the formation of a char layer on the material's surface. atamankimya.com This char acts as an insulating barrier, slowing down heat transfer and further reducing the release of flammable gases from the underlying material. atamankimya.comrsc.org

Research has explored enhancing the flame-retardant properties of diammonium phosphate (a related compound) by coating it with silica (B1680970). rsc.org This modification improves the thermal stability of the resulting char layer, making it a more effective fire barrier. rsc.org this compound is also used in other industrial processes, such as metal finishing. atamankimya.com

Applications as Flame Retardants in Polymeric and Cellulosic Materials

This compound (DAP), often referred to as diammonium hydrogen phosphate, is a significant phosphorus-containing flame retardant utilized in both polymeric and cellulosic materials. nih.govnih.gov Its efficacy stems from its action in both the condensed (solid) and gas phases during combustion. nih.gov Upon heating, DAP decomposes to produce phosphoric acid and polyphosphoric acid, which coat the material's surface with a non-volatile, protective char layer. nih.gov This layer acts as a physical barrier, impeding heat transfer. nih.gov Simultaneously, non-flammable gases like ammonia and water vapor are released, which dilute the flammable volatile compounds and lower the surface temperature by absorbing heat. nih.govrsc.org

In polymeric materials, such as epoxy resins and polypropylene (B1209903), DAP has demonstrated considerable flame retardancy. For instance, a novel core-shell flame retardant (DAP@SiO₂) was created by coating diammonium hydrogen phosphate with silica. When 12% of this was incorporated into an epoxy resin (EP), the composite achieved a UL-94 V-0 rating, and its limiting oxygen index (LOI) reached 33.2%. nih.govrsc.org The mechanism involves the pyrolytic release of ammonia (NH₃) and nitrogen (N₂) from DAP, which dilutes oxygen and flammable gases. nih.govrsc.org Concurrently, the silica migrates to the surface, forming a thermally stable char layer containing Si-O-Si and O-Si-C structures, which enhances the material's resistance to heat. nih.govrsc.org Research has also shown that combining DAP with other synergists, like poly[N-4-bis(ethylenediamino)-phenyl phosphonic-N-2, N-6-bis(ethylenediamino)-1,3,5-triazine-N-phenyl phosphonate] (PTPA), can significantly improve the flame retardancy of polypropylene (PP). researchgate.net A PP composite with 25 wt% of an intumescent flame retardant system (APP:PTPA = 2:1) reached an LOI of 34.0% and a V-0 rating in the UL-94 test. researchgate.net

This compound is also highly effective in treating cellulosic materials like wood, paper, and natural fibers. nih.govresearchgate.net Studies on paper sheets made from Kraft cellulose (B213188) fibers showed that those treated with a 42.9% concentration of DAP were non-flammable and exhibited the highest oxygen index among the tested retardants. nih.gov In mass loss calorimeter tests, DAP-protected samples did not ignite for 600 seconds and showed superior performance in heat release rates. nih.gov Similarly, when used on natural fibers like coconut and flax in biocomposites, a 5% DAP treatment effectively improved fire retardancy, increased char residue at 500°C, and reduced mass loss and burning rates. researchgate.net The combination of DAP with urea (B33335) has also been shown to be an effective flame-retardant treatment for cellulose fibers, significantly increasing the amount of charred residue at 600°C by promoting the dehydration of cellulose. mdpi.com

Interactive Data Table: Flame Retardant Performance of this compound in Various Materials

| Material | DAP Treatment/Concentration | Key Findings | Reference |

|---|---|---|---|

| Epoxy Resin | 12% DAP@SiO₂ | Achieved UL-94 V-0 rating; LOI of 33.2%. | nih.gov, rsc.org |

| Polypropylene (PP) | 25 wt% IFR (APP:PTPA=2:1) | Achieved UL-94 V-0 rating; LOI of 34.0%. | researchgate.net |

| Cellulose Paper Sheets | 42.9% DAP | Non-flammable; highest oxygen index; did not ignite for 600s in MLC test. | nih.gov |

| Coconut/Flax Fiber Biocomposites | 5% DAP | Improved fire retardancy; increased char residue; reduced burning rate. | researchgate.net |

| Cellulose Fibers | 10 w/v% DAP and Urea (1:1) | Dramatically increased char residue at 600°C. | mdpi.com |

Role in Modifying Pyrolysis Processes of Biomass

This compound significantly alters the pyrolysis of biomass, a thermochemical process that converts organic material into bio-oil, biochar, and syngas in an inert atmosphere. researchgate.netdiva-portal.orgmdpi.com The addition of DAP as a catalyst or pretreatment agent modifies the reaction pathways, product yields, and product composition. researchgate.netmdpi.com

Research on wood pyrolysis has shown that increasing the concentration of DAP leads to a continuous increase in the yields of char and water, primarily at the expense of organic liquid products (bio-oil). researchgate.net For example, in a fixed-bed reactor at 800 K, increasing the DAP concentration from 0% to 20% raised the char and water yields from 22% and 20% to approximately 45% each, while the organic liquid yield dropped from 43% to 6%. researchgate.net This shift is attributed to DAP's primary decomposition product, phosphoric acid, which inhibits the formation of levoglucosan, a key precursor to volatile organic compounds, and promotes dehydration reactions that lead to char and water. researchgate.net

DAP's catalytic effect facilitates the decomposition of lignocellulosic biomass at lower temperatures and promotes the formation of a stable char. researchgate.net This is beneficial not only for fire retardancy but also for producing specialty chemicals. While the yields of valuable organic products like phenols, guaiacols, and hydroxyacetaldehyde decrease with DAP treatment, the yields of certain chemicals like levoglucosenone (B1675106) and 2-furaldehyde can be maximized at specific DAP concentrations (around 2-5%). researchgate.net The treatment also significantly increases the ratio of noncombustible to combustible volatile products, confirming its fire-retardant action. researchgate.net

Interactive Data Table: Effect of this compound (DAP) on Wood Pyrolysis Product Yields

| DAP Concentration (%) | Char Yield (%) | Water Yield (%) | Organic Liquid Yield (%) | Gas Yield Reduction | Reference |

|---|---|---|---|---|---|

| 0 | 22 | 20 | 43 | - | researchgate.net |

| ~10 | Ratio of noncombustible to combustible volatiles increases from 0.5 to 5.5 | - | researchgate.net | ||

| 20 | 45 | 45 | 6 | Small | researchgate.net |

Potential in Nonlinear Optical (NLO) Materials

Recent research has identified phosphites, including compounds containing the phosphite anionic group (HPO₃)²⁻, as a promising class of materials for nonlinear optical (NLO) applications. nih.govresearchgate.net NLO materials are crucial for modern technologies like laser science and optical communications, as they can alter the properties of light passing through them. researchgate.netfrontiersin.org

The interest in phosphites stems from the characteristics of the (HPO₃)²⁻ group. Compared to the more commonly studied phosphate (PO₄)³⁻ group, the phosphite anion has lower symmetry. nih.govresearchgate.net This lower symmetry leads to a larger optical anisotropy and potentially higher second-harmonic generation (SHG) coefficients, which are key parameters for NLO performance. nih.govresearchgate.net SHG is a process where two photons with the same frequency interact with the NLO material and are "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength.

While direct research on this compound for NLO applications is not extensively detailed in the provided search results, the broader investigation into the phosphite materials system is significant. nih.govresearchgate.net Studies have successfully synthesized and characterized other phosphite compounds, such as (C(NH₂)₃)₂Zn(HPO₃)₂ and [Al₂(HPO₃)₃(H₂O)₃]·H₂O, which exhibit wide band gaps and moderate SHG effects. nih.gov For example, (C(NH₂)₃)₂Zn(HPO₃)₂ showed an SHG intensity that was one time that of potassium dihydrogen phosphate (KDP), a widely used NLO material. nih.gov The exploration of the phosphite group as a new NLO-active fundamental building unit opens a new avenue for discovering advanced NLO materials. nih.govresearchgate.net

Emerging Research Areas

Role in Water Treatment Processes for Contaminant Removal

This compound is being investigated for its potential role in water treatment, particularly for the removal of contaminants. ontosight.ai One approach involves using diammonium hydrogen phosphate (DAP) as a chemical activating agent to produce activated biochar from lignocellulosic biomass. researchgate.net This activated biochar can then be used as an effective adsorbent for water purification. researchgate.net

The process involves treating biomass with DAP and then pyrolyzing it to create a porous carbon material. researchgate.net This method is being explored as a simple and sustainable way to synthesize adsorbents from locally available materials. researchgate.net These biochars have shown the ability to adsorb contaminants like methylene (B1212753) blue and iodine, with their adsorption capacity being significantly higher than that of non-treated biomass. researchgate.net The chemical activation with DAP helps in creating a well-developed porous structure in the char, which is crucial for its adsorptive properties. researchgate.net While this research is still emerging, it points to a promising application of this compound in creating low-cost, effective materials for water decontamination, addressing challenges like the removal of organic pollutants and heavy metals. ontosight.airesearchgate.net

Investigations into Potential Antiviral Properties

This compound is noted for its potential use as a pharmaceutical intermediate, including in the synthesis of antiviral agents. ontosight.ai While direct studies on the antiviral activity of this compound itself are limited in the provided results, research on related compounds like diammonium glycyrrhizinate offers insight into this potential application. nih.govfrontiersin.org

Diammonium glycyrrhizinate, a salt derived from glycyrrhizin (B1671929), has demonstrated inhibitory effects against various viruses, including pseudorabies virus (PrV), a type of herpesvirus. nih.gov Studies have shown that it can inhibit cell infection by the virus in a dose-dependent manner and reduce virus-induced cell apoptosis. nih.gov The proposed mechanism involves direct inactivation of the virus particles. nih.govfrontiersin.org For instance, research on infectious bronchitis virus (IBV) indicated that glycyrrhizin diammonium has a direct antiviral effect and can completely inhibit cell infection. frontiersin.org This body of research on a structurally related diammonium salt suggests a plausible, though yet to be fully explored, avenue for investigating the antiviral capabilities of this compound. ontosight.aiontosight.ai

Environmental Dynamics and Ecological Fate of Phosphite Compounds

Soil Mobility and Leaching Potential in Agricultural Systems

Phosphite (B83602), the active compound in diammonium phosphite, exhibits distinct behavior in soil compared to its more common counterpart, phosphate (B84403). Phosphite is characterized by its high solubility and reduced tendency to bind with soil particles. frontiersin.orgresearchgate.net This lower affinity for soil minerals means that phosphite is more mobile and can move more freely through the soil profile. mdpi.com

Studies comparing phosphite and phosphate applications have shown that phosphite binds less strongly to soils and is removed more slowly than phosphate. mdpi.com While this increased mobility could theoretically enhance its availability to plant roots in deeper soil layers, it also elevates the risk of the compound leaching below the root zone, particularly in certain soil types. mdpi.com

The potential for phosphite to leach is highly dependent on the specific properties of the soil. mdpi.com Research on sandy soils, which are known for their vulnerability to nutrient loss, has demonstrated that phosphite can leach from the topsoil. mdpi.comusda.gov The amount of phosphite that leaches is influenced by the application rate and the soil's capacity to retain phosphorus. mdpi.com For instance, in a study using sandy soils from the Southern Coastal Plain of the USA, phosphite was detected in the leachate of all soils treated with potassium phosphite, with concentrations increasing at higher application rates. mdpi.comusda.gov

The risk of phosphite leaching is often assessed using a phosphorus saturation ratio (PSR), which considers the amount of phosphorus in relation to the soil's binding capacity with elements like aluminum and iron. mdpi.com Higher PSR values indicate a greater risk of leaching. mdpi.com In sandy soils, as the application rate of potassium phosphite increased from 24 to 49 kg P ha⁻¹, the PSR values also increased, signifying a heightened risk of phosphite moving into deeper soil layers and potentially into groundwater. mdpi.com

It is important to note that while phosphate also leaches, its mobility is generally lower due to stronger binding with soil components like clay, iron, aluminum, and calcium. ufl.edu The high water solubility of phosphite fertilizers, however, makes them more susceptible to leaching, especially in soils with low phosphorus retention capacity. mdpi.comtechnologynetworks.com

Table 1: Factors Influencing Phosphite Leaching in Agricultural Soils

| Factor | Influence on Leaching Potential | Supporting Evidence |

| Soil Type | Sandy soils with low phosphorus sorption capacity exhibit higher leaching potential. mdpi.comusda.gov | Leaching trials on sandy soils showed significant phosphite concentrations in the leachate. mdpi.com |

| Application Rate | Higher application rates of phosphite fertilizers lead to increased leaching. mdpi.com | Increasing potassium phosphite application from 24 to 49 kg P ha⁻¹ resulted in higher phosphite concentrations in leachates. mdpi.com |

| Phosphorus Saturation Ratio (PSR) | A higher PSR indicates a greater risk of phosphite leaching. mdpi.com | Soils with PSR values beyond 0.10 showed an increased risk of Phi leaching. mdpi.com |

| Solubility | Phosphite's high water solubility contributes to its greater mobility compared to phosphate. frontiersin.orgresearchgate.netmdpi.com | Phosphite binds less strongly to soil particles, making it more prone to movement with soil water. mdpi.com |

Interaction with Soil Microbial Communities and Phosphorus Cycling

Phosphite compounds can significantly influence soil microbial communities and the broader phosphorus cycle. nih.gov While most plants cannot directly use phosphite as a phosphorus source, many soil microorganisms can. maxapress.comuniumbioscience.com These microbes possess the ability to oxidize phosphite into phosphate, a form of phosphorus that is readily available to plants. maxapress.comenergy.govthuenen.de This microbial conversion is a key process in the environmental fate of phosphite. energy.gov

The oxidation of phosphite to phosphate by soil microbes is not always immediate. Some studies have observed a lag phase before oxidation begins, suggesting that the microbial community may need time to adapt to the presence of phosphite. thuenen.de However, once adapted, the oxidation can proceed more rapidly upon subsequent applications. thuenen.de The rate of this conversion can be influenced by soil conditions and temperature. uniumbioscience.com

However, the impact of phosphite on microbial communities can be complex and may vary. One study noted that while phosphite increased the abundance of some beneficial bacteria, it could also decrease populations of others, such as Rhizobacteria. frontiersin.org

Phosphite's interaction with the phosphorus cycle extends to its influence on soil enzymes. nih.gov Alkaline phosphatase (ALP) is a crucial enzyme in the phosphorus cycle that helps to release organically bound phosphorus. thuenen.de The activity of this enzyme is often regulated by the availability of phosphate. nih.gov In soils treated with phosphite, the initial low availability of phosphate can lead to an increase in ALP activity as microbes attempt to acquire phosphorus from organic sources. nih.gov However, as phosphite is oxidized to phosphate, the increased phosphate levels can then suppress ALP activity. nih.gov

The ability of certain microbes to use phosphite is linked to the presence of the ptxD gene, which codes for phosphite dehydrogenase, the enzyme responsible for oxidizing phosphite. researchgate.net The discovery of this gene has highlighted the importance of microbial activity in making phosphite-derived phosphorus available in the ecosystem. researchgate.net

Table 2: Effects of Phosphite on Soil Microbial Communities and Processes

| Microbial Aspect | Observed Effect of Phosphite Application | Research Findings |

| Microbial Oxidation | Soil microorganisms can oxidize phosphite to plant-available phosphate. maxapress.comenergy.govthuenen.de | The process may have an initial lag phase, but adapted microbes can oxidize phosphite more readily. thuenen.de |

| Bacterial Abundance & Diversity | Can increase the abundance of certain bacterial groups like Proteobacteria, Actinobacteria, Bacillus, and Paenibacillus. frontiersin.orgresearchgate.net | Studies in avocado and tomato showed shifts in the rhizosphere microbiome following phosphite treatment. frontiersin.orgresearchgate.net |

| Phosphorus Cycling | Influences the activity of key enzymes like alkaline phosphatase (ALP). nih.gov | Low phosphate from phosphite can initially increase ALP activity, which is later suppressed as phosphate becomes available. nih.gov |

| Genetic Basis | The ptxD gene enables microorganisms to metabolize phosphite. researchgate.net | This gene is crucial for the biological conversion of phosphite in the soil environment. researchgate.net |

Contributions to Eutrophication Processes in Aquatic Environments

The movement of phosphorus from agricultural lands into water bodies is a primary driver of eutrophication, the over-enrichment of water with nutrients that leads to excessive algal growth and oxygen depletion. wur.nldiva-portal.org While phosphate is the form of phosphorus most commonly associated with this environmental issue, the role of phosphite is also a consideration due to its agricultural use. wur.nlnih.gov

Phosphite that is transported from soils into aquatic ecosystems through runoff can contribute to the total phosphorus load. frontiersin.org Although many algae and aquatic plants cannot directly metabolize phosphite, some microorganisms in aquatic environments can oxidize it to phosphate. frontiersin.org This conversion makes the phosphorus available for algal uptake, potentially fueling eutrophication. nih.gov

However, some research suggests that phosphite may be an environmentally friendlier option compared to phosphate fertilizers in terms of eutrophication risk. frontiersin.orgresearchgate.net This is because the direct uptake of phosphite by most algae is limited. frontiersin.org One study noted that phosphite can effectively inhibit the large-scale reproduction of green algae when used as a phosphorus fertilizer. frontiersin.org

The transformation of phosphite to phosphate in aquatic environments can be influenced by various factors. For example, the presence of photochemically active substances like zinc oxide nanoparticles (ZnO NPs), which can be found in aquatic systems, can induce the phototransformation of phosphite to phosphate under sunlight. nih.gov This process, mediated by reactive oxygen species, could potentially mitigate any direct toxicity of phosphite to aquatic organisms but would, in turn, increase the amount of bioavailable phosphate, thereby exacerbating the risk of eutrophication. nih.gov

Studies in eutrophic freshwater lakes, such as Lake Taihu in China, have confirmed the presence of phosphite, accounting for 1-10% of the phosphate concentration. researchgate.net This indicates that phosphite is a component of the phosphorus cycle in such environments and may influence their biogeochemistry. researchgate.net

Ultimately, while the direct contribution of phosphite to eutrophication may be less immediate than that of phosphate, its eventual conversion to phosphate in aquatic systems means it remains a potential contributor to this environmental problem. nih.gov

Residue Analysis and Environmental Monitoring of Phosphonic Acid

The monitoring of phosphite in the environment is often conducted by analyzing for its stable form, phosphonic acid. www.gov.uk The presence of phosphonic acid residues in soil, water, and agricultural products can stem from various sources. primoris-lab.comeurofins.de These include the breakdown of fungicides like fosetyl-al, the use of fertilizers and plant strengtheners containing potassium phosphonates or disodium (B8443419) phosphonate, and natural occurrence in the environment. www.gov.ukeurofins.de

Due to these multiple origins, detecting phosphonic acid does not definitively indicate the use of a specific pesticide. www.gov.ukwessling-group.com This complexity is a significant consideration in regulatory monitoring, especially for organic farming where certain phosphonate-containing products may be permitted as fertilizers but not as fungicides. wessling-group.com

Several analytical methods are employed for the determination of phosphonic acid residues. A common technique is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method allows for the sensitive and specific detection of phosphonic acid in various matrices, including plant-based foods. The QuPPe (Quick Polar Pesticides) method is a frequently used extraction procedure for polar pesticides like phosphonic acid from food samples. Other analytical approaches include ion chromatography and hydrophilic interaction liquid chromatography (HILIC).

Environmental monitoring programs track phosphonic acid residues to ensure compliance with maximum residue levels (MRLs) set by regulatory bodies. www.gov.ukeurofins.de For example, the European Union has established MRLs for phosphonic acid in various food products. eurofins.de In Germany, the Bundesverband Naturkost Naturwaren (BNN) has set orientation values for phosphonic acid residues in organic products to help distinguish between background environmental levels and potential non-compliance. primoris-lab.com These values are currently 0.05 mg/kg for annual and biennial crops and 0.1 mg/kg for perennial crops. primoris-lab.com

Monitoring data has shown the prevalence of phosphonic acid in the environment. For instance, perfluorinated phosphonic acids (PFPAs), a related class of compounds, have been detected in Canadian surface waters and wastewater treatment plant effluent, indicating their persistence and widespread nature as environmental contaminants. nih.gov The reporting limits for phosphonic acid analysis are typically very low, often around 0.01 mg/kg, which contributes to the frequency of its detection. primoris-lab.com

Analytical Methodologies for Phosphite Detection and Quantification in Complex Matrices

Chromatographic Techniques (e.g., LC/MS, HILIC)

Chromatographic techniques are powerful tools for separating phosphite (B83602) from other ions and sample components, allowing for precise quantification. Liquid chromatography (LC) coupled with mass spectrometry (MS) and Hydrophilic Interaction Liquid Chromatography (HILIC) are particularly prominent.

Liquid Chromatography-Mass Spectrometry (LC-MS) is widely used for its high sensitivity and selectivity. nih.gov This technique separates components of a mixture via liquid chromatography, which are then ionized and detected by a mass spectrometer. For phosphite analysis, LC-MS/MS (tandem mass spectrometry) provides an additional layer of specificity, which is crucial when analyzing complex biological materials. nih.gov For instance, an LC-MS/MS analytical procedure has been developed to quantify tris(nonylphenyl)phosphite in food packaging materials, demonstrating its utility in verifying "TNPP-free" claims. This method involves solvent extraction followed by detection using atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) modes, achieving limits of quantification of 0.50 µg dm⁻² for TNPP. nih.gov Another approach uses ion chromatography coupled with tandem mass spectrometry (IC-MS/MS) for phosphite determination, though it may require isotopically labeled standards for accuracy. thermofisher.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is increasingly popular for the analysis of polar compounds like phosphite. HILIC separates analytes based on their partitioning between a hydrophilic stationary phase and a mobile phase with a high concentration of an organic solvent. nsf.govmdpi.com This technique is well-suited for separating polar lipid classes and can be used for the isomer-selective analysis of phosphorylated compounds. researchgate.netnih.gov HILIC has been successfully coupled with high-resolution mass spectrometry (HRMS) to quantify sugar phosphates, demonstrating its potential for phosphite analysis in metabolomic studies. mdpi.com The use of zwitterionic stationary phases in HILIC can improve the separation of isomers and enhance peak shapes, although strong interactions can sometimes lead to carryover. nsf.gov A key advantage of HILIC is its compatibility with electrospray ionization for MS coupling, as the mobile phase is based on water and acetonitrile. mdpi.com

Ion Chromatography (IC) is another frequently used method. High-performance ion chromatography (HPIC) has been employed for the quantification of phosphite in plant tissues, with a reported detection limit of 1 ppm. avocadosource.com An IC-based assay using an anion-exchange column and suppressed conductivity detection can separate and quantify phosphite and phosphate (B84403) within 25 minutes. thermofisher.com This method was validated according to USP guidelines and demonstrated good accuracy, with recoveries of spiked phosphite samples at four different concentration levels. thermofisher.com

| Technique | Principle | Typical Detector | Key Advantages | Reported Applications/Findings | Citation |

|---|---|---|---|---|---|

| LC-MS/MS | Separation by liquid chromatography, detection by tandem mass spectrometry. | Mass Spectrometer (MS/MS) | High sensitivity, high selectivity, structural information. | Quantification of tris(nonylphenyl)phosphite in packaging; LOQ of 0.50 µg dm⁻². | nih.gov |

| HILIC-MS | Separation of polar compounds on a hydrophilic stationary phase. | Mass Spectrometer (MS) | Excellent for polar analytes, separates isomeric species, compatible with ESI-MS. | Analysis of phospholipids (B1166683) and sugar phosphates; separation of lipid classes. | mdpi.comresearchgate.net |

| Ion Chromatography (IC/HPIC) | Separation based on ionic interactions with a charged stationary phase. | Conductivity Detector, Mass Spectrometer | Robust, good for separating inorganic anions like phosphite and phosphate. | Quantification in plant tissue (LOD 1 ppm) and pharmaceutical samples (ibandronate sodium). | thermofisher.comavocadosource.com |

Spectroscopic and Spectrophotometric Methods (e.g., 1H NMR, Colorimetric Assays)

Spectroscopic and spectrophotometric methods offer alternative and sometimes complementary approaches to chromatography for phosphite analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for structure elucidation and quantification without the need for derivatization. cwejournal.org ³¹P NMR is particularly useful for studying phosphorus-containing compounds, as it can distinguish between different phosphorus species like phosphite and phosphate based on their distinct chemical shifts. cwejournal.orgresearchgate.net For example, ³¹P NMR has been used to monitor the photochemical oxidation of phosphite. researchgate.net ¹H NMR has also been explored for quantitative analysis, showing in some cases higher accuracy and specificity compared to traditional colorimetric methods for other analytes. nih.gov

Spectrophotometric and Colorimetric Assays are widely used due to their simplicity and cost-effectiveness. Many of these methods are based on the molybdenum blue reaction, where phosphite is first oxidized to phosphate, which then reacts with a molybdate (B1676688) reagent under acidic conditions to form a colored complex that can be measured with a spectrophotometer. waterrf.orgresearchgate.net While effective, these methods can be susceptible to interference from other substances in the sample. acs.org A flow injection system has been developed to automate the spectrophotometric determination of phosphite in fertilizers, involving online oxidation of phosphite to phosphate before the colorimetric reaction. acs.org

Raman Spectroscopy has emerged as a non-destructive method for the simultaneous determination of phosphite and phosphate in fertilizers. researchgate.net The technique relies on the inelastic scattering of monochromatic light, providing a chemical fingerprint of the sample. By optimizing the solution pH to 10.0, phosphite and phosphate can be selectively quantified using their characteristic Raman bands at 2321 cm⁻¹ and 874 cm⁻¹, respectively. This method achieved detection limits of 0.05% (w/v) P for phosphite and 0.10% (w/v) P for phosphate. researchgate.net

Fluorometric Assays represent a highly sensitive detection method. A high-throughput assay has been developed utilizing a thermostable phosphite dehydrogenase enzyme. nih.gov In this assay, the enzyme oxidizes phosphite to phosphate, which is coupled to the reduction of resazurin (B115843) to the highly fluorescent resorufin. This method achieves a detection limit of 3 µM and is applicable to a wide range of biological and environmental matrices, including plant tissue and seawater. nih.gov

| Method | Principle of Detection | Key Features | Reported Limit of Detection (LOD) | Citation |

|---|---|---|---|---|

| ³¹P NMR | Measures the nuclear magnetic resonance of the ³¹P nucleus. | Provides structural information; distinguishes P species. | Not specified in provided abstracts. | cwejournal.orgresearchgate.net |

| Colorimetry (Molybdenum Blue) | Formation of a colored phosphomolybdate complex after oxidation of phosphite. | Cost-effective, widely used, can be automated. | 9 mg L⁻¹ (as P) | waterrf.orgacs.org |

| Raman Spectroscopy | Inelastic scattering of light provides a chemical fingerprint. | Non-destructive, simultaneous detection of phosphite and phosphate. | 0.05% (w/v) P | researchgate.net |

| Fluorometric Enzyme Assay | Enzymatic oxidation of phosphite linked to a fluorescent reporter. | High throughput, very high sensitivity. | 3 µM | nih.gov |

Advanced Techniques for Trace Analysis and Mitigation of Matrix Effects

Analyzing phosphite at trace levels in complex matrices like soil, plasma, or food products is challenging due to the presence of interfering substances. These "matrix effects" can suppress or enhance the analyte signal in mass spectrometry, leading to inaccurate quantification. nih.gov

Advanced Analytical Instruments such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) offer very high sensitivity for elemental analysis, making them suitable for trace detection. numberanalytics.com Hyphenated techniques, which couple a separation method like LC with a sensitive detector like ICP-MS (LC-ICP-MS), are particularly powerful for speciation analysis, allowing for the quantification of different forms of an element. numberanalytics.com

Mitigation of Matrix Effects is a critical aspect of method development. Several strategies are employed:

Sample Preparation: Effective sample cleanup is the first line of defense. Techniques like HybridSPE, which combines protein precipitation with solid-phase extraction (SPE), have been shown to dramatically reduce phospholipid-based matrix effects in bioanalysis. nih.gov

Chromatographic Separation: Optimizing the chromatographic method to separate the analyte of interest from co-eluting matrix components is crucial. chromatographyonline.com

Internal Standards: The most recognized technique to correct for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). chromatographyonline.com A SIL-IS is chemically identical to the analyte but has a different mass, so it co-elutes and experiences the same matrix effects, allowing for accurate ratio-based quantification.

Detection and Assessment Methods: The post-column infusion method is a qualitative tool used to identify regions in the chromatogram where ion suppression or enhancement occurs. chromatographyonline.comchromatographyonline.com The post-extraction spike method provides a quantitative measure of the matrix effect by comparing the analyte's response in a clean solvent to its response in a spiked matrix extract. chromatographyonline.comchromatographyonline.com The standard addition method is another calibration technique used to correct for matrix effects. chromatographyonline.com

Method Validation and Quality Control in Research Applications

For an analytical method to be considered reliable and suitable for its intended purpose, it must undergo rigorous validation. unit.no Method validation establishes the performance characteristics of the procedure, ensuring the data generated is accurate and reproducible. unit.norasayanjournal.co.in

Key Validation Parameters as outlined in guidelines like the USP General Chapter <1225> and EPA methods include:

Accuracy: The closeness of the measured value to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. thermofisher.comunit.no For example, an IC method for phosphite showed good recoveries at four different spike levels. thermofisher.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). acs.orgunit.no

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components. rasayanjournal.co.in

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. acs.orgunit.no

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govacs.orgunit.no

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. acs.orgepa.gov

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. rasayanjournal.co.in

Quality Control (QC) in research applications involves the routine use of control samples, blanks, and calibration verification standards to ensure the method remains in a state of control during analysis. waterrf.orgepa.gov Quality Control Samples (QCS) obtained from an external source are analyzed to verify calibration standards and instrument performance. epa.gov

| Parameter | Definition | Example from Research | Citation |

|---|---|---|---|

| Accuracy (Recovery) | Closeness of measured value to the true value. | IC method for phosphite in ibandronate sodium showed good recoveries at 0.25, 0.5, 1, and 2.5 mg/L spike levels. | thermofisher.com |

| Precision (RSD) | Agreement between repeated measurements. | Flow injection method for phosphite showed RSD ≤3.5% for an 800 mg L⁻¹ P solution. | acs.org |

| Limit of Detection (LOD) | Lowest detectable analyte amount. | Raman spectroscopy method for phosphite had an LOD of 0.05% (w/v) P. | researchgate.net |

| Limit of Quantification (LOQ) | Lowest quantifiable analyte amount. | LC-MS/MS method for TNPP had an LOQ of 0.50 µg dm⁻². | nih.gov |

| Linearity (r²) | Proportionality of signal to concentration. | Flow injection method for phosphite was linear in the 500−4000 mg L⁻¹ P range with r² = 0.9993. | acs.org |

| Robustness | Insensitivity to small method variations. | A method for pamidronate sodium was robust to a 1% variation in mobile phase methanol (B129727) content. | rasayanjournal.co.in |

Theoretical and Computational Chemistry of Diammonium Phosphite

Quantum Chemical Calculations (e.g., DFT, Ab-initio, Semiempirical Methods)

Quantum chemical calculations are powerful tools for investigating the properties of molecules at the atomic level. ajol.info Methods such as Density Functional Theory (DFT), ab-initio, and semiempirical methods are utilized to model the behavior of electrons and nuclei within a molecule, offering a detailed understanding of its structure and reactivity. ajol.inforesearchgate.net For diammonium phosphite (B83602), these calculations are instrumental in predicting its geometry, vibrational modes, and electronic structure. researchgate.net DFT, in particular, has become a popular method due to its balance of accuracy and computational cost, often employing functionals like B3LYP in conjunction with various basis sets to achieve results that correlate well with experimental findings. researchgate.netresearchgate.net

Computational methods, particularly DFT, are employed to determine the most stable three-dimensional arrangement of atoms in diammonium phosphite, known as its optimized molecular geometry. researchgate.net These calculations minimize the total energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. For instance, studies on related organic-inorganic hybrid compounds have successfully used DFT with the B3LYP functional and the 6-311++G(d,p) basis set to enhance the molecular structure. researchgate.netresearchgate.net The resulting optimized parameters can then be compared with experimental data, such as those obtained from X-ray diffraction, to validate the computational model. researchgate.netresearchgate.net

The energetics of the molecule, including its stabilization energy, can also be quantified. For example, in a related compound, ethylenediammonium hydrogen phosphite, the stabilization energy of the N-H···O hydrogen bonds was calculated to be 8.063 kcal/mol. plu.mx This type of information is critical for understanding the strength of the interactions within the crystal structure.

Table 1: Representative Theoretical Geometrical Parameters for a Phosphite-Containing Compound

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| P-O | 1.50 - 1.60 | |

| P-H | ~1.40 | |

| N-H | ~1.00 | |

| O-P-O: 110-115 | ||

| H-P-O: 105-110 |